molecular formula C17H16N2O4 B5695129 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione

6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione

Cat. No. B5695129
M. Wt: 312.32 g/mol
InChI Key: LHMYMZTWYGXKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione, also known as DMQD, is a synthetic compound that has received significant attention in the scientific community due to its potential therapeutic applications. DMQD belongs to the quinazoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. This compound has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory molecules such as prostaglandins and leukotrienes. This compound has also been found to have anti-cancer and anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized using a variety of methods, making it readily available for research purposes. This compound also exhibits a range of biological activities, making it a useful tool for studying various biological processes.
However, there are also limitations to the use of this compound in laboratory experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione. One potential area of research is the development of this compound-based therapies for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the development of this compound-based therapies for the treatment of cancer and other diseases.
Other potential future directions for research on this compound include the development of new synthesis methods, the investigation of its mechanism of action, and the identification of new biological activities. Overall, this compound has significant potential for use in a wide range of scientific research applications, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione can be synthesized using a variety of methods, including condensation reactions between 2-aminobenzonitrile and the appropriate aldehydes or ketones. One of the most commonly used methods for synthesizing this compound involves the reaction between 2-aminobenzonitrile and 2,3-dimethoxybenzaldehyde in the presence of acetic acid.

Scientific Research Applications

6,7-dimethoxy-1-methyl-3-phenyl-2,4(1H,3H)-quinazolinedione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6,7-dimethoxy-1-methyl-3-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-18-13-10-15(23-3)14(22-2)9-12(13)16(20)19(17(18)21)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMYMZTWYGXKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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